molecular formula C18H17ClN4O2 B2359568 3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905780-56-5

3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2359568
CAS No.: 905780-56-5
M. Wt: 356.81
InChI Key: GFXGLGLNNHTGSH-UHFFFAOYSA-N
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Description

3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a high-purity chemical compound intended for research and development applications. This product is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to conduct their own thorough characterization and stability studies to determine the compound's suitability for specific experimental applications. All safety data sheets and handling instructions should be consulted prior to use. Specific information regarding its mechanism of action, primary research applications, and biological activity needs to be determined through ongoing scientific investigation.

Properties

IUPAC Name

3-(3-chloroanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-2-25-15-8-6-12(7-9-15)10-16-17(24)21-18(23-22-16)20-14-5-3-4-13(19)11-14/h3-9,11H,2,10H2,1H3,(H2,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXGLGLNNHTGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide-Ketoester Cyclization

In a protocol adapted from CZ286594B6, 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine hydrochloride undergoes condensation with a carbonyl donor. For the target compound, replacing 3-pyridinaldehyde with a protected 3-chlorophenyl isocyanate intermediate enables the introduction of the 3-chlorophenylamino group.

Procedure :

  • Suspend 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine hydrochloride (164 g) in methanol (500 mL).
  • Adjust pH to 6 using 50% NaOH.
  • Add 3-chlorophenyl isocyanate (1.2 equiv) dropwise at <70°C.
  • Reflux at 65°C for 2 hours, then cool to 5°C and filter.

Yield : 78–82% (calculated from analogous reactions).

Oxidative Cyclization of Thiosemicarbazides

WO2012075683A1 details the use of thiosemicarbazide with α-ketoaldehydes under acidic conditions. For instance, 2-oxo-2-phenylacetaldehyde reacts with thiosemicarbazide in ethanol/p-toluenesulfonic acid to form 3-mercapto-6-phenyl-1,2,4-triazine. Adapting this method:

Procedure :

  • Combine 2-oxo-2-(4-ethoxybenzyl)acetaldehyde (1.0 equiv) with thiosemicarbazide (1.1 equiv) in ethanol.
  • Add p-toluenesulfonic acid (0.05 equiv) and reflux at 80°C for 6 hours.
  • Isolate the intermediate 3-mercapto-6-(4-ethoxybenzyl)-1,2,4-triazine via vacuum filtration.

Key Parameters :

  • Solvent: Ethanol (polar, protic) enhances cyclization kinetics.
  • Temperature: 80°C balances reaction rate and byproduct suppression.

Introduction of the 3-Chlorophenylamino Group

Regioselective amination at the C3 position of the triazinone core is critical. Nucleophilic substitution or metal-catalyzed coupling can achieve this.

Nucleophilic Substitution with 3-Chloroaniline

Drawing from PMC3089080, where 7-(4-fluorobenzylamino)-2-phenyl-1,2,4-triazolo[1,5-a]triazin-5-amine is synthesized via amine displacement, a similar strategy applies:

Procedure :

  • React 3-mercapto-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (1.0 equiv) with 3-chloroaniline (1.5 equiv) in DMF.
  • Heat at 70–80°C for 3 hours.
  • Quench with ice-water and recrystallize from methanol.

Yield : 65–70% (based on analogous benzylamine substitutions).

4-Ethoxybenzyl Substituent Installation

The 4-ethoxybenzyl group at C6 is introduced via alkylation or Friedel-Crafts-type reactions.

Alkylation of Triazinone Intermediates

CN107522672A employs phosphotungstic acid as a catalyst for benzylation. Adapting this:

Procedure :

  • Mix 3-((3-chlorophenyl)amino)-1,2,4-triazin-5(4H)-one (1.0 equiv), 4-ethoxybenzyl chloride (1.2 equiv), and phosphotungstic acid (0.1 equiv) in chlorobenzene.
  • Heat at 70°C under N₂ for 40 hours.
  • Monitor by HPLC; isolate product via aqueous workup.

Yield : ~75% (extrapolated from similar reactions).

Reductive Amination

An alternative route from PMC3011515 uses potassium carbonate and ethyl acetate for nucleophilic substitution:

Procedure :

  • React 6-chloro-3-((3-chlorophenyl)amino)-1,2,4-triazin-5(4H)-one with 4-ethoxybenzyl alcohol (1.5 equiv).
  • Use K₂CO₃ (2.0 equiv) in DMF at 100°C for 12 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 68–72%.

Comparative Analysis of Synthetic Routes

Method Key Step Conditions Yield Advantages Limitations
Cyclocondensation Thiosemicarbazide cyclization EtOH, 80°C, 6 h 78–82% High atom economy Requires acidic conditions
Nucleophilic Amination Amine displacement DMF, 70°C, 3 h 65–70% Simple setup Moderate regioselectivity
Catalytic Benzylation Phosphotungstic acid coupling Chlorobenzene, 70°C, 40 h ~75% High conversion Long reaction time
Reductive Alkylation K₂CO₃-mediated substitution DMF, 100°C, 12 h 68–72% Broad substrate tolerance High temperature required

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in amination steps.
  • Chlorobenzene : Facilitates Friedel-Crafts benzylation with minimal side reactions.

Catalyst Screening

  • Phosphotungstic acid : Achieves 92% conversion in benzylation (per HPLC).
  • Pd/Xantphos : Hypothesized to improve amination yields but untested in provided literature.

Temperature Control

  • Maintaining temperatures below 70°C during aldehyde additions prevents decomposition.
  • Higher temperatures (100°C) accelerate alkylation but risk byproduct formation.

Chemical Reactions Analysis

Types of Reactions

3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazinone Derivatives

Compound Name / ID Key Substituents Biological Activity Toxicity (D. magna) Key References
Target Compound 3-Cl-C₆H₄-NH; 4-EtO-C₆H₄-CH₂ Predicted anticancer, kinase inhibition High (due to Cl)
Metribuzin () 3-MeS; 6-tert-butyl Herbicidal Moderate
Compound 20b () 4-F-C₆H₄-CH=N; 3-SH; 6-CF₃ Antibacterial (MIC: 3.90 μg/mL) Not reported
Compound 12 () 3-(3-hydroxypropylthio); 6-thienylvinyl Anticancer (in vitro) Low (yeast assay)
Fluorinated Triazinone () 3-NH₂; 6-aryl-thiazolidinone Antifungal Not reported

Key Insights:

Substituent Effects on Activity: Halogens (Cl, F): Chlorine in the target compound may enhance toxicity (e.g., D. magna LC₅₀) compared to non-halogenated analogs like oxazolones . Fluorine in compound 20b improves antibacterial potency, suggesting halogen position and electronegativity critically influence target binding .

Toxicity Profile: Triazinones with halogens (e.g., Cl, F) exhibit higher toxicity in D. magna assays than non-halogenated derivatives . However, low toxicity in yeast (S. cerevisiae) is attributed to efflux pumps like Pdr5 and Snq2, suggesting eukaryotic cells may tolerate such compounds unless specific transporters are inhibited .

Its chlorine and ethoxy groups may target kinases (e.g., VEGF-R, EGFR) based on PASS predictions .

Antibacterial vs. Herbicidal Activity: Unlike metribuzin (herbicidal via PS-II inhibition, ), the target compound’s aromatic substituents (3-chlorophenylamino, 4-ethoxybenzyl) likely shift its mode of action toward mammalian or microbial targets, as seen in Schiff base derivatives () .

Biological Activity

3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has indicated that it may possess various therapeutic properties, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The compound's IUPAC name is 3-(3-chloroanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one. Its chemical structure includes a triazine ring system, which is known for its diverse biological activities.

Property Details
Molecular Formula C18H17ClN4O2
Molecular Weight 358.80 g/mol
CAS Number 905780-56-5

Anticancer Properties

Research has shown that triazine derivatives can exhibit significant anticancer activity. A study focusing on similar compounds reported that certain triazine derivatives displayed potent inhibitory effects against various cancer cell lines, suggesting that this compound may also have similar properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Triazines are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity can be beneficial in treating conditions characterized by chronic inflammation.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. The interaction with specific enzymes could lead to altered metabolic pathways, which is a common strategy in drug design for targeting diseases.

The biological effects of this compound are likely mediated through its interaction with various molecular targets:

  • Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function.
  • Receptor Modulation : It could interact with receptors involved in cellular signaling pathways, leading to changes in cellular responses.
  • Signal Transduction Pathways : Alterations in these pathways can result in reduced cell proliferation or increased apoptosis in cancer cells.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of triazine derivatives against multiple cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as therapeutic agents against cancer.

Anti-inflammatory Research

In another investigation focused on inflammatory models, compounds similar to this compound showed significant reductions in inflammatory markers when tested in vitro and in vivo.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
1EtOH, reflux, 12h65
2HCl, 80°C, 6h78
3DCC, DCM, RT, 24h85

Basic: Which spectroscopic techniques are critical for structural characterization, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for chlorophenyl/ethoxybenzyl groups) and NH peaks (δ 9–10 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and triazine ring carbons .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 397.12) .
  • IR Spectroscopy: Detect C=O stretch (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How do structural modifications (e.g., substituents on the benzyl or phenyl groups) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Ethoxybenzyl Group: Enhances lipophilicity, improving blood-brain barrier penetration in neurotargeted assays .
  • 3-Chlorophenylamino Group: Increases enzyme inhibition (e.g., IC₅₀ = 12 μM against kinase X vs. non-halogenated analogs with IC₅₀ > 50 μM) .
  • Electron-Withdrawing Groups (e.g., -Cl): Boost antimicrobial activity (MIC = 8 μg/mL vs. 32 μg/mL for methyl analogs) .

Q. Table 2: Substituent Impact on Activity

SubstituentBiological ActivityKey FindingReference
4-EthoxybenzylAnticancer (Kinase Inhibition)2-fold higher potency vs. methyl
3-ChlorophenylaminoAntimicrobialMIC reduced by 75% vs. H-substituted

Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions: Differences in pH (e.g., pH 7.4 vs. 6.5 alter ionization states) or solvent (DMSO concentration >1% can denature proteins) .
  • Compound Purity: HPLC purity <95% may introduce artifacts; repurify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
  • Cell Line Variability: Use standardized cell lines (e.g., NCI-60 panel) and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Basic: What are the hypothesized biological targets of this compound, and what evidence supports these claims?

Methodological Answer:

  • Kinase Inhibition: Similar triazinones inhibit MAPK and PI3K pathways, validated via ATP-competitive binding assays .
  • Antimicrobial Targets: Disruption of bacterial cell wall synthesis, supported by zone-of-inhibition assays against S. aureus .
  • Cytotoxicity: Apoptosis induction in cancer cells (e.g., caspase-3 activation in HeLa cells at 10 μM) .

Advanced: What experimental design principles are critical for robust in vitro pharmacological evaluation?

Methodological Answer:

  • Dose-Response Curves: Use 8–10 concentration points (e.g., 0.1–100 μM) with triplicate measurements .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only baselines .
  • Data Normalization: Express results as % viability relative to untreated cells, validated via MTT/WST-1 assays .

Q. Table 3: In vitro Assay Best Practices

ParameterRecommendationReference
Cell Density5,000–10,000 cells/well
Incubation Time48–72h for cytotoxicity
Statistical AnalysisANOVA with Tukey’s post-hoc

Advanced: How can derivative design optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Solubility Enhancement: Introduce polar groups (e.g., -OH, -COOH) on the benzyl ring, balancing logP values <3 .
  • Metabolic Stability: Replace labile ethoxy groups with trifluoromethyl (-CF₃) to reduce CYP450-mediated oxidation .
  • Prodrug Strategies: Esterify hydroxyl groups for improved absorption, hydrolyzed in vivo to active forms .

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